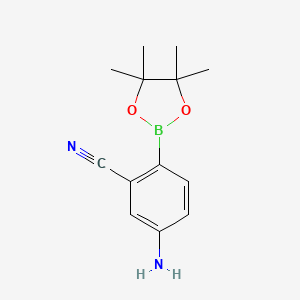
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is a versatile organic compound with the molecular formula C13H17BN2O2 and a molecular weight of 244.1 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and a dioxaborolane ring, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
-
Formation of the Boronate Ester: The reaction begins with the formation of the boronate ester by reacting 2-bromo-5-nitrobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step is carried out under an inert atmosphere at elevated temperatures .
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: The amino group in 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives .
-
Coupling Reactions: The boronate ester moiety allows for Suzuki-Miyaura coupling reactions with aryl halides, resulting in the formation of biaryl compounds .
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as Pd/C and H2 for nitro group reduction.
Bases: Such as potassium carbonate for boronate ester formation.
Major Products:
Substituted Derivatives: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Utilized in the labeling of biomolecules for imaging and diagnostic purposes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functionalities.
Catalysis: Acts as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds and engage in nucleophilic attacks, while the boronate ester can undergo transmetalation in coupling reactions .
Molecular Targets and Pathways:
Enzymatic Inhibition: Potential to inhibit specific enzymes by binding to their active sites.
Signal Transduction: May interfere with cellular signaling pathways by modifying key proteins.
Comparison with Similar Compounds
5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A closely related compound with similar structural features.
2-Amino-5-bromobenzonitrile: Another compound with an amino and nitrile group but lacks the boronate ester.
Uniqueness:
Properties
IUPAC Name |
5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBORUZDYTZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


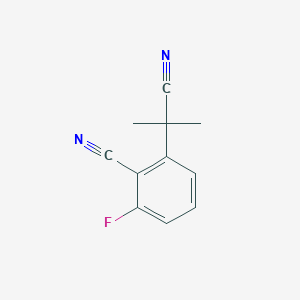
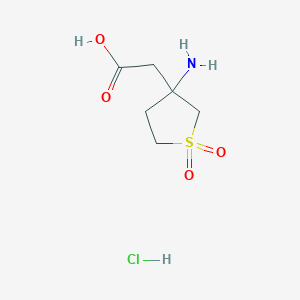

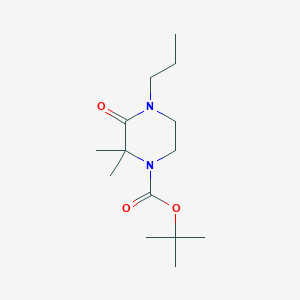
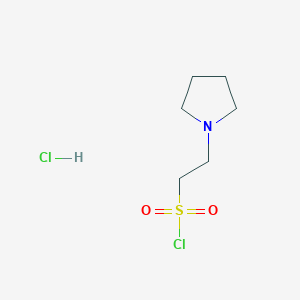

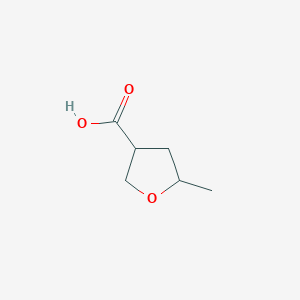
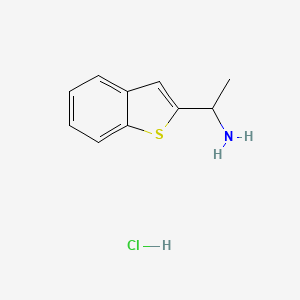
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
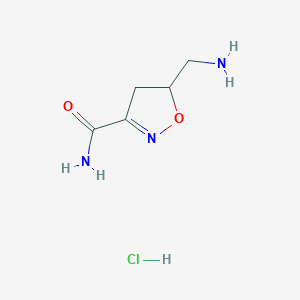
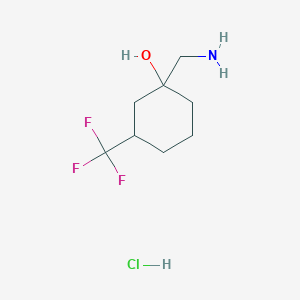
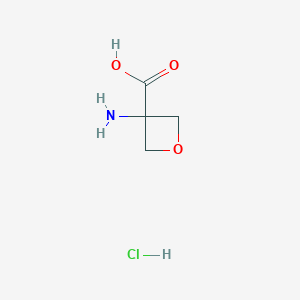
amine hydrochloride](/img/structure/B1379487.png)

